molecular formula C12H12N4O2 B2359100 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 1219545-58-0

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid

Cat. No.: B2359100
CAS No.: 1219545-58-0
M. Wt: 244.254
InChI Key: SBARVBWDZDOPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized using acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Coupling with Benzoic Acid: The synthesized pyrimidine derivative is then coupled with benzoic acid under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS), which plays a role in inflammatory processes . Additionally, it may interact with other cellular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is unique due to its specific combination of a pyrimidine ring with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-5-3-2-4-8(9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBARVBWDZDOPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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